molecular formula C10H8O B13584418 2-(4-Ethynylphenyl)oxirane

2-(4-Ethynylphenyl)oxirane

Cat. No.: B13584418
M. Wt: 144.17 g/mol
InChI Key: ZHAFFVIZRHJFQL-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)oxirane is an organic compound with the molecular formula C10H8O. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The compound features an ethynyl group attached to a phenyl ring, which is further connected to an oxirane ring. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)oxirane can be achieved through various methods. One common approach involves the reaction of 4-ethynylphenylmagnesium bromide with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

  • Preparation of 4-ethynylphenylmagnesium bromide by reacting 4-ethynylbromobenzene with magnesium in anhydrous ether.
  • Addition of epichlorohydrin to the Grignard reagent, followed by workup to isolate the desired oxirane compound.

Another method involves the copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane with sulfonyl azide and 2-isocyanoacetate, leading to the formation of 3′,5′-dihydro-1H-spiro[benzo[d]oxepine-2,4′-imidazoles] .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethynylphenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)oxirane involves its high reactivity due to the strained oxirane ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ethynyl group can participate in additional reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethynylphenyl)oxirane
  • 2-(4-Propynylphenyl)oxirane
  • 2-(4-Vinylphenyl)oxirane

Uniqueness

2-(4-Ethynylphenyl)oxirane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar oxirane compounds. The ethynyl group can participate in additional reactions, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

2-(4-ethynylphenyl)oxirane

InChI

InChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2

InChI Key

ZHAFFVIZRHJFQL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2CO2

Origin of Product

United States

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